

# In-Depth Technical Guide to the Spectroscopic Profile of Divanillin

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## Compound of Interest

Compound Name: Divanillin

Cat. No.: B108160

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **divanillin** (dehydrodivanillin), a dimeric derivative of vanillin. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, IR, and UV-Vis), experimental protocols, and visual representations of analytical workflows.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **divanillin**. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, and the subsequent sections detail the experimental protocols.

## Data Presentation

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Divanillin**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.81	s	2H	Aldehyde (-CHO)
7.44-7.42	m	4H	Aromatic (Ar-H)
3.93	s	6H	Methoxy (-OCH <sub>3</sub> )

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Divanillin**

Chemical Shift (δ) ppm	Assignment
191.2	Aldehyde Carbonyl (C=O)
150.6	Aromatic C-OH
148.3	Aromatic C-OCH <sub>3</sub>
128.2	Aromatic C-H
127.8	Aromatic C-H
124.6	Aromatic C-C (biphenyl linkage)
109.2	Aromatic C-H
56.1	Methoxy Carbon (-OCH <sub>3</sub> )

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 100 MHz

## Experimental Protocols

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

A sample of **divanillin** is dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The concentration of the sample is typically in the range of 5-10 mg/mL. The NMR spectra are acquired on a 400 MHz (for <sup>1</sup>H) or 100 MHz (for <sup>13</sup>C) spectrometer at room temperature. For <sup>1</sup>H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum, and a longer acquisition time may be necessary due to the lower natural abundance of the <sup>13</sup>C isotope. Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> (δ 2.50 ppm for <sup>1</sup>H and δ 39.52 ppm for <sup>13</sup>C).

## Visualization of NMR Analysis Workflow

Figure 1. General Workflow for NMR Spectroscopic Analysis

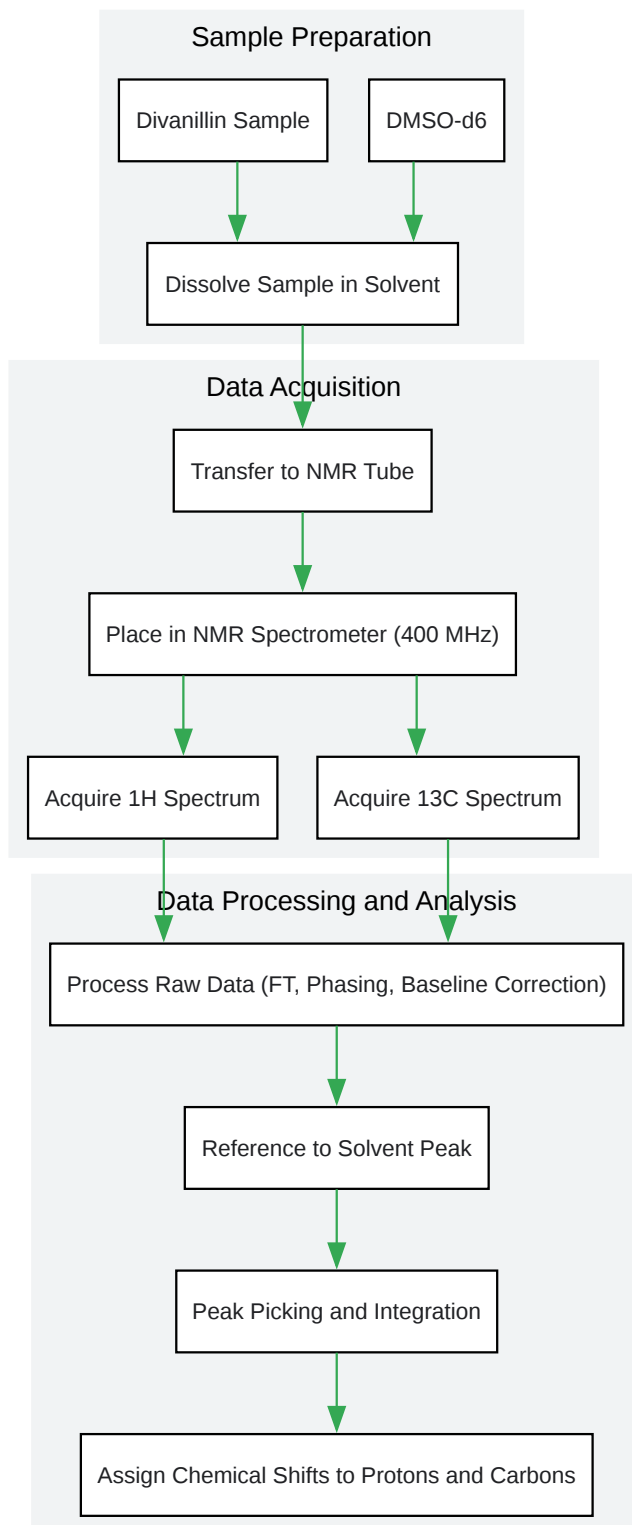
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Figure 1. General Workflow for NMR Spectroscopic Analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for **divanillin**.

### Data Presentation

Table 3: FT-IR Spectroscopic Data for **Divanillin**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch (phenolic)
~3010	Medium	C-H stretch (aromatic)
~2940, ~2840	Medium	C-H stretch (methoxy)
~2740	Weak	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (aldehyde)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1270	Strong	C-O stretch (aryl ether)
~1150	Strong	C-O stretch (phenol)
~850	Medium	C-H bend (aromatic, out-of-plane)

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., KBr pellet, ATR).

## Experimental Protocols

### Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

A small amount of solid **divanillin** powder is placed directly onto the diamond crystal of an ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. The FT-IR spectrum is recorded in the mid-IR region (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and

automatically subtracted from the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm<sup>-1</sup>.

## Visualization of FT-IR Analysis Workflow

Figure 2. Workflow for ATR-FT-IR Spectroscopic Analysis

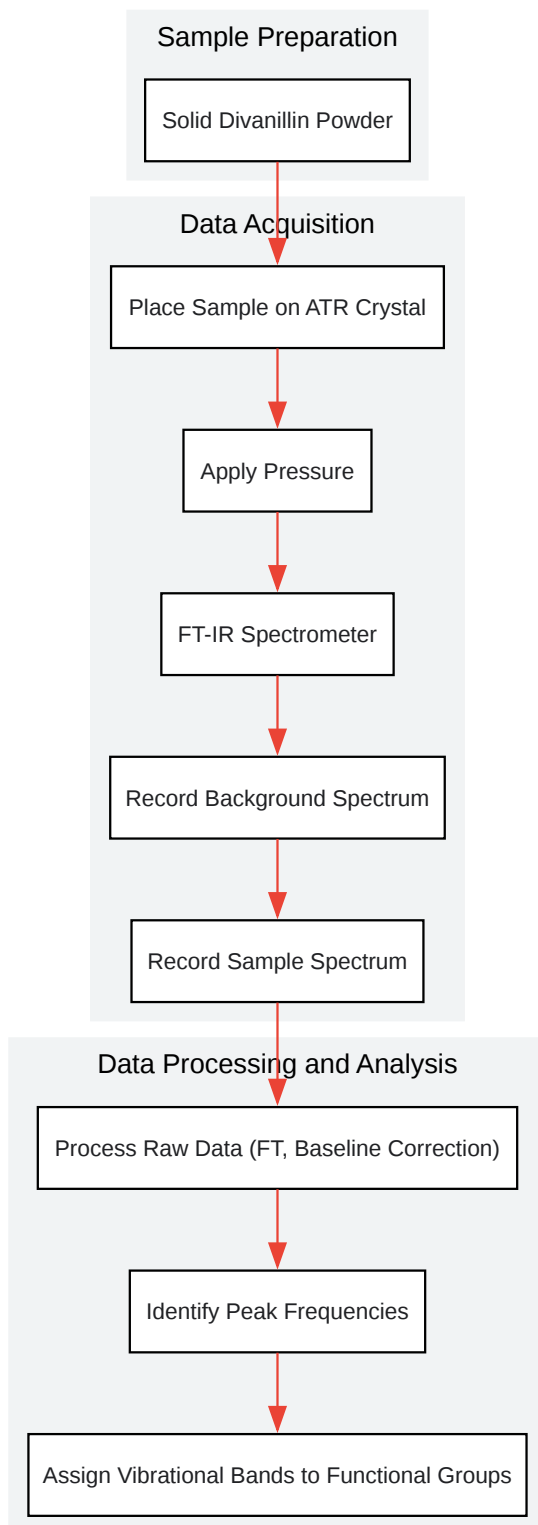
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Figure 2. Workflow for ATR-FT-IR Spectroscopic Analysis.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like **divanillin**.

### Data Presentation

Table 4: UV-Vis Spectroscopic Data for **Divanillin**

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) (L mol <sup>-1</sup> cm <sup>-1</sup> )
0.01 M aq. NaOH	~330	Not Reported
1 M NaOH	~350	Not Reported

Note: The  $\lambda_{\text{max}}$  of **divanillin** is sensitive to the pH of the solvent due to the presence of phenolic hydroxyl groups. In basic solutions, these groups are deprotonated, leading to a red shift (bathochromic shift) of the absorption maximum.

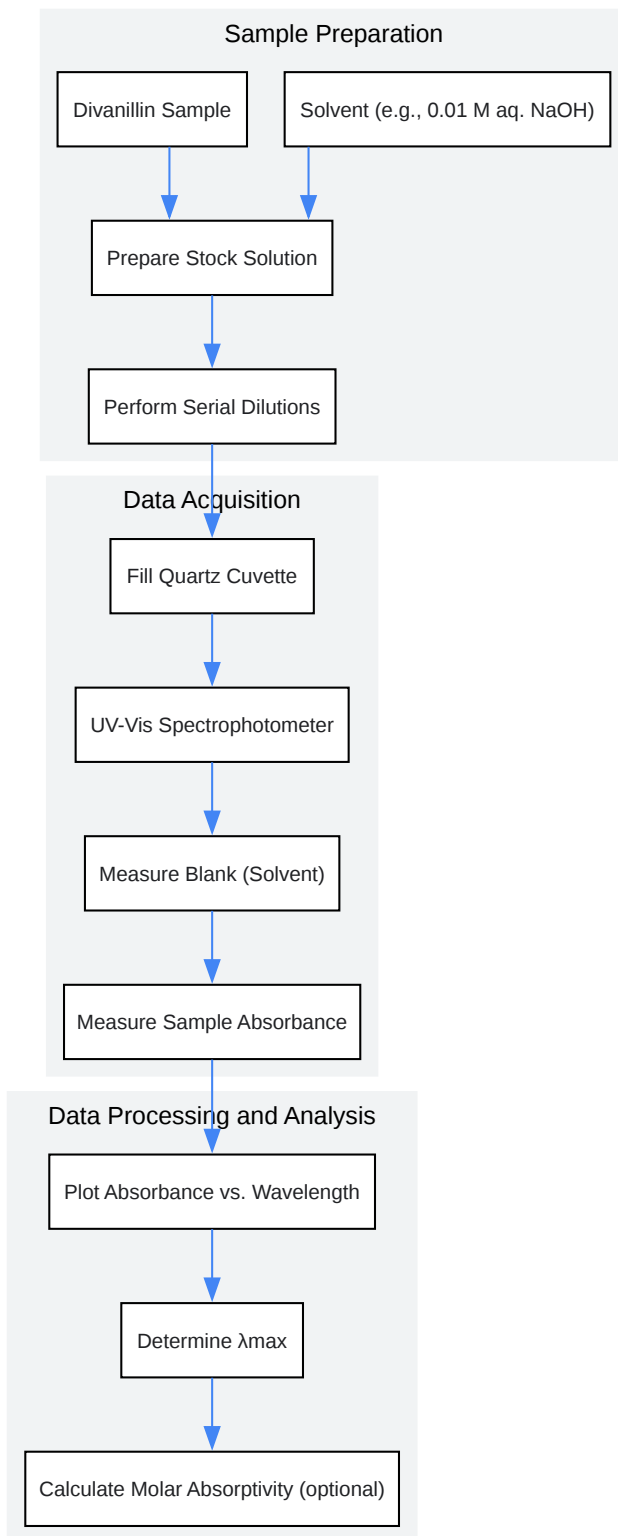
### Experimental Protocols

#### UV-Vis Spectroscopy

A stock solution of **divanillin** is prepared in a suitable solvent (e.g., 0.01 M aqueous NaOH). A series of dilutions are then made to obtain solutions of known concentrations within the linear range of the spectrophotometer's detector. The UV-Vis spectrum of each solution is recorded in a 1 cm path length quartz cuvette over a wavelength range of approximately 200-600 nm. The solvent is used as the blank. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the spectrum. If a molar absorptivity value is required, it can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance at  $\lambda_{\text{max}}$ ,  $c$  is the molar concentration, and  $l$  is the path length.

### Visualization of UV-Vis Analysis Workflow

Figure 3. Workflow for UV-Vis Spectroscopic Analysis

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